![molecular formula C17H9NO3 B1680999 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione CAS No. 63388-44-3](/img/structure/B1680999.png)
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Overview
Description
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is a chemical compound with the molecular formula C17H9NO3 and a molecular weight of 275.26 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.26 .Scientific Research Applications
Anticancer Properties
2-Phenylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized and evaluated for their cytotoxic activities on human prostate cancer cell lines. Specifically, they showed cytotoxicity on both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with certain derivatives like 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione exhibiting strong cytotoxicity (Brandy et al., 2012).
Oxidation Applications
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used effectively as an oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to pyrazoles. This demonstrates the utility of related compounds in oxidation reactions under mild conditions (Zolfigol et al., 2006).
Synthesis and Structural Analysis
Efficient synthesis of 2-arylnaphtho[1,2-d]oxazole derivatives has been achieved, with new derivatives characterized by spectral data and elemental analysis. This showcases the versatility of such compounds in chemical synthesis and analysis (Li et al., 2007).
Photophysical Properties
A novel phthalimide derivative was synthesized, and its solvatochromic behavior and dipole moments in various solvents were studied. This research highlights the potential applications in understanding solute-solvent interactions and molecular properties (Akshaya et al., 2016).
Mechanism of Formation of DNA Adducts
Research on 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid, a derivative of naphthoxazole, provided insights into the mechanism of formation of DNA adducts by aristolochic acids. This is significant for understanding the chemical mechanisms at the molecular level (Priestap et al., 2012).
Electrophilic Substitution Reactions
Studies on triazolinediones, including 4-phenyl-1,2,4-triazoline-3,5-dione, revealed their reactivity with electron-rich aromatic compounds through electrophilic substitution. This contributes to understanding reaction mechanisms in organic chemistry (Kuhrau & Stadler, 1990).
Safety and Hazards
The safety information available indicates that 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-phenylbenzo[f][1,3]benzoxazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQQADDUUDCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333501 | |
Record name | sjb2-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63388-44-3 | |
Record name | sjb2-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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